Netupitant N-oxide D6

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Netupitant N-oxide D6 (CAS 2070015-12-0) is the definitive deuterated internal standard for LC-MS/MS quantification of the active metabolite Netupitant N-oxide (M2) in bioequivalence studies and ANDA submissions. Unlike unlabeled M2, which cannot serve as an internal standard, this SIL-IS co-elutes with the target analyte, correcting matrix effects and ion suppression for polar N-oxide metabolites. It meets FDA/ICH M10 guidance (≥3 Da mass shift) and is supplied with full CoA (≥98% HPLC purity).

Molecular Formula C30H32F6N4O2
Molecular Weight 600.6 g/mol
Cat. No. B1150031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetupitant N-oxide D6
Molecular FormulaC30H32F6N4O2
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-]
InChIInChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3
InChIKeyFKUOVQVMCOPBJS-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Netupitant N-oxide D6: Deuterium-Labeled NK1 Antagonist Metabolite Internal Standard for LC-MS/MS Quantification


Netupitant N-oxide D6 (CAS 2070015-12-0) is a stable isotope-labeled (deuterated) form of Netupitant N-oxide (M2), a major pharmacologically active metabolite of the NK1 receptor antagonist Netupitant [1]. With a molecular formula of C30H26D6F6N4O2 and molecular weight of 600.63 g/mol, this compound incorporates six deuterium atoms at the N-methyl and propanamido methyl positions . The unlabeled parent metabolite, Netupitant N-oxide (CAS 910808-11-6), is generated primarily via CYP3A4-mediated N-oxidation and retains pharmacological activity at NK1 receptors [2]. Netupitant N-oxide D6 serves as a critical internal standard (IS) for the accurate quantification of Netupitant and its M2 metabolite in complex biological matrices during pharmacokinetic (PK), bioequivalence, and toxicokinetic studies [3].

Why Unlabeled Netupitant N-oxide or Generic Internal Standards Cannot Substitute for Netupitant N-oxide D6 in Quantitative Bioanalysis


Generic substitution with unlabeled Netupitant N-oxide (CAS 910808-11-6) or structurally unrelated internal standards fails in regulated bioanalytical workflows due to fundamental analytical and regulatory constraints. Unlabeled M2 cannot be used as an internal standard because it is indistinguishable from the endogenous/formed metabolite in biological samples, rendering accurate quantification impossible [1]. Non-deuterated or structurally dissimilar internal standards (e.g., Ibrutinib or other non-analog IS) exhibit different chromatographic retention behavior and distinct matrix effect susceptibility from the polar N-oxide analyte, leading to incomplete ionization suppression correction and compromised method accuracy [2]. Furthermore, regulatory guidances (FDA Bioanalytical Method Validation, ICH M10) mandate the use of stable isotope-labeled internal standards—preferably with ≥3 Da mass difference to avoid isotopic cross-talk—for LC-MS/MS assays supporting ANDA submissions and clinical PK studies [3]. Netupitant N-oxide D6, with its +6 Da mass shift, meets this requirement and provides co-elution with the target M2 analyte, thereby correcting for ion suppression/enhancement that is particularly pronounced with polar N-oxide metabolites [4].

Quantitative Differentiation Evidence for Netupitant N-oxide D6 Versus Closest Analogs and Alternatives


Deuterium-Induced Mass Shift (+6 Da) Eliminates Isotopic Cross-Talk Versus Unlabeled Netupitant N-oxide (M2)

Netupitant N-oxide D6 provides a +6 Da mass difference relative to the unlabeled M2 analyte, which is threefold higher than the minimum regulatory recommendation of ≥3 Da to prevent isotopic interference [1]. This mass shift ensures baseline separation of the internal standard's isotopic cluster from the analyte's [M+H]+ envelope, preventing isotopic cross-talk in the triple quadrupole's first mass analyzer (Q1) [2].

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Method Precision Comparison: Netupitant N-oxide D6 Versus Generic Non-Analog Internal Standard

In reverse-phase HPLC method validation for Netupitant quantification, the use of a structurally matched deuterated internal standard (Netupitant N-oxide D6) achieved system precision with a %RSD of 0.4% (n=6 injections). In contrast, a generic non-analog internal standard (e.g., Ibrutinib or other structurally unrelated IS) under identical conditions yielded significantly higher variability due to differential chromatographic behavior and incomplete matrix effect correction .

Precision RSD HPLC method validation

Chromatographic Co-Elution Performance: Deuterated N-oxide D6 Versus Netupitant D6 (Parent Drug IS)

Netupitant N-oxide D6 co-elutes precisely with the target M2 metabolite due to identical chemical structure (deuterium substitution does not alter retention time under reversed-phase conditions). In contrast, Netupitant D6 (parent drug IS) exhibits a retention time difference of approximately 0.5–1.2 minutes under typical RP-HPLC gradients (C18 column, acetonitrile/0.1% formic acid mobile phase) relative to the polar N-oxide metabolite [1]. This retention time mismatch prevents Netupitant D6 from adequately correcting for matrix effects that vary across the chromatographic run, particularly for polar N-oxide metabolites that experience significant ion suppression in ESI(+) LC-MS/MS .

Co-elution Matrix effect correction Polar metabolite analysis

Regulatory Compliance and Traceability: Netupitant N-oxide D6 Versus Unlabeled Metabolite Reference Standards

Netupitant N-oxide D6 is supplied with full characterization data compliant with regulatory guidelines and is specifically designated for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for fosnetupitant or netupitant-containing formulations [1]. The product provides traceability to pharmacopeial standards (USP or EP) upon feasibility assessment. Unlabeled Netupitant N-oxide (CAS 910808-11-6), while available as an impurity/metabolite reference standard, lacks the stable isotope labeling required for use as an internal standard in quantitative bioanalysis per FDA and ICH M10 guidance [2].

ANDA AMV USP/EP traceability

High-Value Application Scenarios Where Netupitant N-oxide D6 Provides Definitive Analytical Advantage


Quantification of M2 Metabolite in Clinical Pharmacokinetic Studies Supporting ANDA Submissions

In ANDA-supporting bioequivalence studies for generic fosnetupitant or netupitant/palonosetron fixed-dose combinations, accurate quantification of the pharmacologically active M2 metabolite is required to demonstrate equivalent systemic exposure. Netupitant N-oxide D6, as a stable isotope-labeled internal standard with +6 Da mass difference, enables precise measurement of M2 concentrations in human plasma across the full pharmacokinetic profile (0–168 h) with validated accuracy (85–115% recovery) and precision (≤15% RSD) [1]. The deuterated IS corrects for the significant matrix effects observed with polar N-oxide metabolites in plasma extracts, a correction that cannot be achieved with unlabeled M2 or structurally unrelated internal standards [2].

Method Development and Validation (AMV) for LC-MS/MS Assays in Regulated Bioanalytical Laboratories

During analytical method development and validation (AMV) for LC-MS/MS quantification of Netupitant and its metabolites, Netupitant N-oxide D6 serves as the definitive internal standard for the M2 metabolite channel. The compound's co-elution with endogenous M2 under reversed-phase HPLC conditions (0.0 min retention time difference) ensures complete correction of ion suppression effects that are especially pronounced for polar N-oxides in ESI(+) mode [1]. The +6 Da mass shift eliminates the risk of isotopic cross-talk from the internal standard's [M+H+2]+ and [M+H+4]+ natural abundance isotopes interfering with the analyte's MRM transition [2]. This enables robust method validation meeting ICH M10 criteria for precision, accuracy, and selectivity [3].

Quality Control (QC) Testing During Commercial Production of Fosnetupitant Drug Substance and Drug Product

In the commercial manufacturing of fosnetupitant (the intravenous prodrug of netupitant) and netupitant-containing finished dosage forms (e.g., Akynzeo® capsules), Netupitant N-oxide D6 is employed as a reference standard for quality control (QC) release testing of the M2 metabolite impurity/degradant [1]. The deuterated compound provides traceability to USP or EP pharmacopeial standards and is supplied with full characterization data (Certificate of Analysis including HPLC purity ≥98%, HRMS confirmation of molecular identity, and NMR structural verification) compliant with cGMP documentation requirements [2]. The stable isotope label ensures that the reference standard remains distinguishable from any process-related M2 impurity present in the drug substance during QC analysis [3].

In Vitro Drug-Drug Interaction (DDI) Studies Involving CYP3A4-Mediated Netupitant Metabolism

In in vitro metabolism studies investigating netupitant's moderate CYP3A4 inhibitory effects and potential drug-drug interactions with co-administered chemotherapeutic agents (e.g., docetaxel, midazolam, erythromycin), Netupitant N-oxide D6 enables precise quantification of M2 metabolite formation rates [1]. The deuterated IS compensates for differential matrix effects between human liver microsome incubation matrices and calibration standards, a known source of bias in CYP inhibition assays. Published DDI studies demonstrate that netupitant increases midazolam AUCinf by 144% and Cmax by 40% via CYP3A4 inhibition—accurate measurement of M2 metabolite levels in these studies relies on deuterated internal standards to correct for matrix variability [2].

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